molecular formula C9H11Cl2NO2 B1280400 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride CAS No. 120108-62-5

2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride

Cat. No. B1280400
CAS RN: 120108-62-5
M. Wt: 236.09 g/mol
InChI Key: MLKORXUFSMVSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride” is a derivative of phenylalanine . It is a solid substance and its CAS Number is 1810069-93-2 .


Synthesis Analysis

The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and the corresponding phosphonic and sulfonic acids, lower homologues of baclofen, phaclofen and saclofen respectively, has been described .


Molecular Structure Analysis

The molecular formula of “2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride” is C9H10ClNO2 . The InChI code is 1S/C9H10ClNO2.ClH/c1-9(11,8(12)13)6-3-2-4-7(10)5-6;/h2-5H,11H2,1H3,(H,12,13);1H .


Physical And Chemical Properties Analysis

The molecular weight of “2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride” is 199.63 g/mol . It has a boiling point of 339.5°C at 760 mmHg . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Medicine: Ergogenic Supplement

2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride is a derivative of phenylalanine and has been studied for its potential as an ergogenic supplement. It may influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemistry: Amino Acid Metabolism

In biochemistry, this compound is involved in the study of amino acid metabolism. It serves as a phenylalanine derivative, which is essential for understanding the synthesis and breakdown of amino acids within the body .

Pharmacology: Drug Development

The compound’s role in pharmacology is significant for drug development, especially concerning its interaction with biological systems. It’s used to study the effects of amino acid derivatives on physical, mental, and physiological activities, which can inform the creation of new pharmaceuticals .

Neuroscience: Neurotransmitter Research

Neuroscience research utilizes 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride to explore its effects on neurotransmitter systems. As a phenylalanine derivative, it may impact the synthesis of neurotransmitters like dopamine and norepinephrine, which are crucial for brain function .

Chemistry: Synthesis and Reactivity

In chemistry, this compound is used to study the synthesis and reactivity of complex organic molecules. Its structure allows researchers to explore different chemical reactions, including those that lead to the creation of new compounds with potential applications in various industries .

Materials Science: Polymer Research

Materials science research can involve this compound in the development of new polymers. Its properties may be harnessed to create materials with specific characteristics, such as enhanced durability or conductivity .

Safety and Hazards

The compound has been assigned the hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, as well as ingestion and inhalation .

properties

IUPAC Name

2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKORXUFSMVSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462329
Record name 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride

CAS RN

120108-62-5
Record name 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.